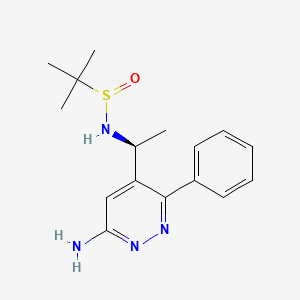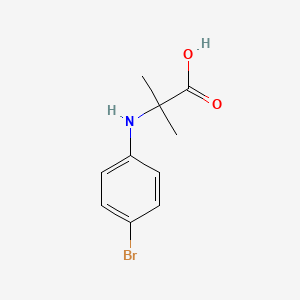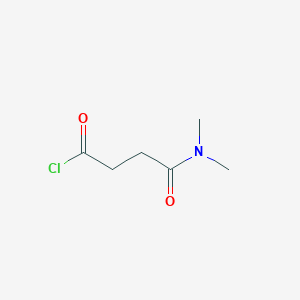
Trichloro(propan-2-olato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with isopropanol (propan-2-ol). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{TiCl}_4 + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_3\text{H}_7\text{Cl}_3\text{OTi} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, precise temperature control, and efficient purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alcohols, amines, and other nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
Aplicaciones Científicas De Investigación
Trichloro(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for titanium-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production
Mecanismo De Acción
The mechanism of action of trichloro(propan-2-olato)titanium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound interacts with nucleophiles, leading to the formation of new chemical bonds. Its molecular targets include organic molecules with electron-rich sites, which it can activate or modify through coordination or substitution reactions .
Comparación Con Compuestos Similares
Titanium tetrachloride (TiCl₄): A strong Lewis acid used in similar catalytic applications.
Titanium isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in organic synthesis and material science.
Uniqueness: Trichloro(propan-2-olato)titanium is unique due to its specific combination of chlorine and propan-2-olato ligands, which impart distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions and products is required .
Propiedades
Número CAS |
3981-83-7 |
|---|---|
Fórmula molecular |
C3H8Cl3OTi |
Peso molecular |
214.32 g/mol |
Nombre IUPAC |
propan-1-ol;trichlorotitanium |
InChI |
InChI=1S/C3H8O.3ClH.Ti/c1-2-3-4;;;;/h4H,2-3H2,1H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
UUTHSPBYXKVBQT-UHFFFAOYSA-K |
SMILES canónico |
CCCO.Cl[Ti](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



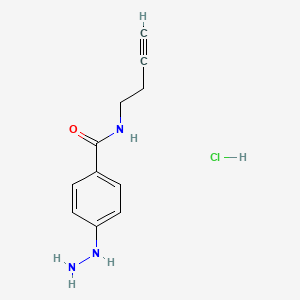
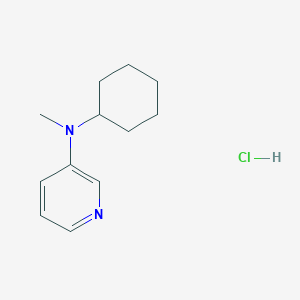
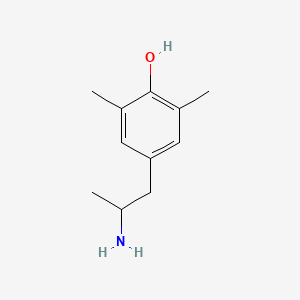
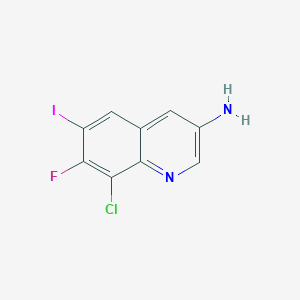
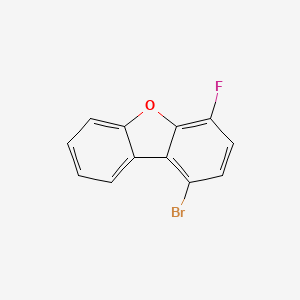
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
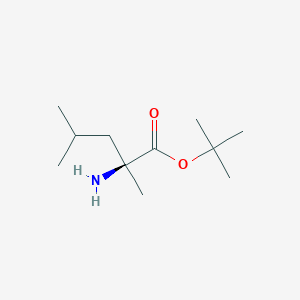
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
